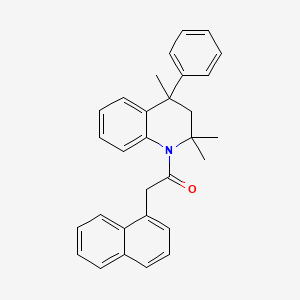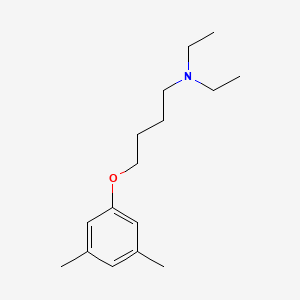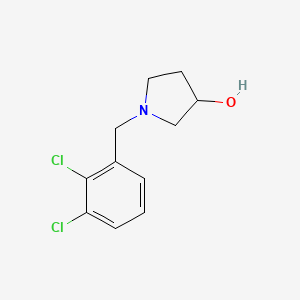![molecular formula C18H19NOS B5056066 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in numerous fields. This compound is also known as PTQ and is a member of the tetrahydroquinoline family. PTQ has a unique structure that makes it an attractive candidate for various research and development projects.
Mécanisme D'action
The mechanism of action of PTQ is not fully understood. However, studies have shown that PTQ can interact with various proteins and enzymes in the body, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PTQ has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. PTQ has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTQ is its unique structure, which makes it an attractive candidate for various research and development projects. PTQ is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of PTQ is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are numerous future directions for research involving PTQ. One potential area of research is the development of new PTQ derivatives with improved properties. Another area of research is the investigation of PTQ's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PTQ and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with numerous potential applications in various fields. PTQ has shown promising results in the treatment of cancer and other diseases, and has been studied for its potential applications in organic synthesis and material science. Further research is needed to fully understand the mechanism of action of PTQ and its potential applications in various fields.
Méthodes De Synthèse
PTQ can be synthesized through a multistep process involving the reaction of 3-phenylthiopropanoic acid with cyclohexanone. This reaction results in the formation of 3-(phenylthio)propanoic acid, which is then converted to 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline through the use of a catalyst and hydrogenation.
Applications De Recherche Scientifique
PTQ has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PTQ has shown promising results in the treatment of cancer and other diseases. Studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. In organic synthesis, PTQ has been used as a building block for the synthesis of various compounds. In material science, PTQ has been studied for its potential applications in the development of new materials with unique properties.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(12-14-21-16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSYVQFOOFPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dibromo-6-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B5055988.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5056001.png)


![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5056016.png)
![N-[2-(3-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5056033.png)
![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)
![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)